1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione
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Overview
Description
1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with maleic anhydride under reflux conditions can yield the desired compound. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity, utilizing catalysts and controlled reaction environments to facilitate the process .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors and other cellular proteins, leading to altered cellular responses .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione can be compared with other similar heterocyclic compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound also features a fused pyrrole and pyridine ring system but differs in the position of the nitrogen atoms, leading to distinct chemical properties and biological activities.
1H-Pyrrolo[3,2-b]pyridine:
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c10-6-3-4-5(9-6)1-2-8-7(4)11/h1-2H,3H2,(H,8,11)(H,9,10) |
InChI Key |
CGSAAVBDIIXPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CNC2=O)NC1=O |
Origin of Product |
United States |
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